2,5,6-trimethyl-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole
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Overview
Description
2,5,6-TRIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of three methyl groups and a 2-methylphenoxypropyl group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-TRIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Methylphenoxypropyl Group: This step involves the alkylation of the benzodiazole core using 3-(2-methylphenoxy)propyl halide in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the benzodiazole core using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5,6-TRIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazoles.
Scientific Research Applications
2,5,6-TRIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,5,6-TRIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5,6-TRIMETHYL-1H-BENZODIAZOLE: Lacks the 3-(2-methylphenoxy)propyl group.
1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE: Lacks the three methyl groups.
2,5-DIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE: Has only two methyl groups.
Uniqueness
2,5,6-TRIMETHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C20H24N2O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,5,6-trimethyl-1-[3-(2-methylphenoxy)propyl]benzimidazole |
InChI |
InChI=1S/C20H24N2O/c1-14-8-5-6-9-20(14)23-11-7-10-22-17(4)21-18-12-15(2)16(3)13-19(18)22/h5-6,8-9,12-13H,7,10-11H2,1-4H3 |
InChI Key |
GQKIFLAQOMYFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C(=NC3=C2C=C(C(=C3)C)C)C |
Origin of Product |
United States |
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